Magnesium hypophosphite

説明

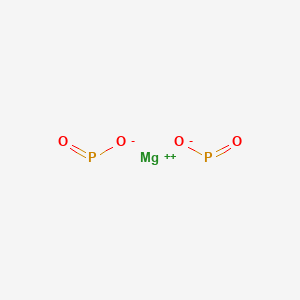

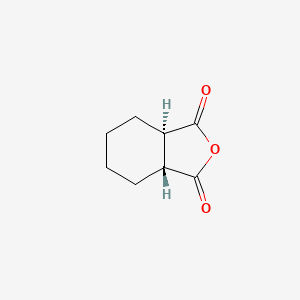

Magnesium hypophosphite can have the molecular formula of the hydrogen phosphite, MgHPO3 or the dihydrogen phosphite, Mg(H2PO3)2 . It is used as a reducing agent in pharmaceutical, chemical plating and other fields .

Synthesis Analysis

Metal hypophosphite compounds, such as magnesium hypophosphite, can be synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), X-ray powder diffraction, scanning electron microscopy, thermogravimetric analysis (TG), derivative thermogravimetric analysis, and differential thermal analysis . Reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate can be carried out at lower temperatures, which leads to smaller metal phosphide particles and more active catalysts .Molecular Structure Analysis

Magnesium hypophosphite or phosphinate has the molecular formula of Mg(H2PO2)2 and the molecular weight of 154.2546 g/mol . It is composed of white square crystals that are water soluble .Chemical Reactions Analysis

The overall reaction stoichiometry in the hypophosphite reduction is not clear. Under neutral or slightly acidic conditions, hypophosphite (with P in the formal oxidation state +1) can react by disproportionation to phosphine (PH3, with P in the oxidation state -3) and phosphate (P in the state +5): 2H2PO2− → PH3 +HPO42− .Physical And Chemical Properties Analysis

Magnesium hypophosphite is composed of white crystals with fluorescence . It is soluble in water, its aqueous solution is neutral or weakly acidic, insoluble in ethanol and ether . The salt is soluble in water (20 g/100 ml at 20°C) so that the solution must be evaporated to obtain the hexahydrate crystals .科学的研究の応用

Medical Applications :

- Treatment of Health Conditions : Magnesium is essential in over 600 enzymatic reactions, including energy metabolism and protein synthesis. Its supplementation can benefit conditions like preeclampsia, migraine, depression, coronary artery disease, and asthma (de Baaij, Hoenderop, & Bindels, 2015).

- Insulin Resistance and Type 2 Diabetes : Studies have shown that magnesium supplementation can improve insulin sensitivity and metabolic control in individuals with type 2 diabetes (Morais et al., 2017).

- Cardiovascular Health : Magnesium plays a role in treating coronary artery disease and other heart conditions (Shechter, 2003).

- Neuromuscular and Nervous Disorders : Magnesium deficiency can lead to neuromuscular, cardiac, or nervous disorders, and its supplementation is beneficial in various diseases including migraine and cardiovascular diseases (Al Alawi, Majoni, & Falhammar, 2018).

Materials Science Applications :

- Flame Retardant Properties : Magnesium hypophosphite has been used to enhance the fire performance of cotton fabrics. It has been found that the fire performance increases with the treated amount of magnesium hypophosphite, demonstrating its potential in developing flame-resistant materials (Furtana, Mutlu, & Doğan, 2019).

Veterinary Applications :

- Treatment in Dairy Cows : A study showed that the intravenous administration of magnesium hypophosphite in calcium borogluconate solution affected the serum concentration of inorganic phosphorus in cows, indicating its potential use in veterinary medicine (Braun & Jehle, 2007).

Safety And Hazards

特性

InChI |

InChI=1S/Mg.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQVSYFEKVIYCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P=O.[O-]P=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO4P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium hypophosphite | |

CAS RN |

56663-33-3 | |

| Record name | Magnesium bisphosphinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056663333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bisphosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

For This Compound

172

Citations

… magnesium hypophosphite or the slow IV infusion with or without magnesium hypophosphite. … treatment in all cows receiving magnesium hypophosphite but remained unchanged in the …

Number of citations: 15

www.sciencedirect.com

A new family of hypophosphite-based ABX 3 hybrid perovskite has caused a widespread range of attentions due to their structural diversity, phase transition, and magnetic and negative …

Number of citations: 6

pubs.aip.org

… (1) As a continuation of the search for novel hypophosphite-based frameworks, herein we report a study of guanidinium magnesium-hypophosphite perovskite with the chemical formula …

Number of citations: 19

pubs.acs.org

Two modifications of hexaaquamagnesium(II) hypophosphite [Mg(H 2 O) 6 ](H 2 PO 2 ) 2 have been synthesized and structurally characterized. Literature data are available for one of …

Number of citations: 5

link.springer.com

… The aim of this study was to investigate the effect of calcium hypophosphite (CaHP) and magnesium hypophosphite (MgHP) on the thermal stability and fire retardant properties of cotton …

Number of citations: 7

link.springer.com

… Magnesium hypophosphite hexahydrate was synthesized in our lab at room temperature, via the reaction of 2NaH 2 PO 2 ·H 2 O + MgCl 2 ·6H 2 O → Mg(H 2 PO 2 ) 2 ·6H 2 O + NaCl + …

Number of citations: 6

www.sciencedirect.com

… The alkaline earth metal hypophosphites include magnesium hypophosphite Mg(H,PO^), calcium hypophosphite [Ca(H,P02)2], strontium hypophosphite (SrH,P02), barium …

Number of citations: 13

www.sciencedirect.com

… Consequently, the electron spin resonance spectrum of gamma irradiated magnesium hypophosphite hexahydrate single crystal was investigated to see if hydrogen could be removed …

Number of citations: 4

www.degruyter.com

… In this article, the flame retardancy and thermal degradation of AlHP and magnesium hypophosphite (MgHP) for PA6 were comparatively investigated by means of LOI, UL-94 rating, …

Number of citations: 66

onlinelibrary.wiley.com

… I/V administration of calcium gluconate, magnesium hypophosphite and anhydrous dextrose. On … of combined calcium gluconate, Magnesium hypophosphite and dextrose anhydrous (…

Number of citations: 3

www.indianjournals.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)